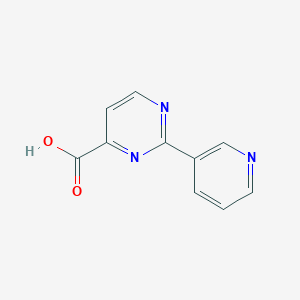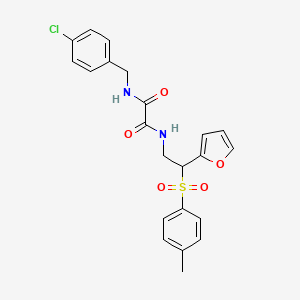
2-(Pyridin-3-yl)pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-3-yl)pyrimidine-4-carboxylic acid is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound exhibits unique properties that make it a promising candidate for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
Biosensing and Biomedical Applications
- Ruthenium(II) Polypyridyl Complexes : Utilizing 2-(Pyridin-3-yl)pyrimidine-4-carboxylic acid, ruthenium(II) polypyridyl complexes have been synthesized for biosensing and biomedical applications. These complexes, particularly when attached to peptide nucleic acid (PNA) backbones, show potential in cellular uptake without losing inherent properties (Bischof et al., 2013).
Organic Light-Emitting Diodes (OLEDs)
- Ir(III) Phosphors for OLEDs : A class of heteroleptic Ir(III) metal complexes incorporating this compound derivatives demonstrated potential in high-performance sky-blue and white-emitting OLEDs, contributing to advancements in display technology (Chang et al., 2013).
Anticancer Drug Development
- Ruthenium(II) Complexes in Cancer Research : Certain ruthenium(II) complexes, including those with this compound, have been explored for anticancer properties, offering alternative approaches to conventional chemotherapy (Pierroz et al., 2012).
Synthesis of Heterocyclic Compounds
- Heterocyclic Carboxylic Acids : The compound is used in the synthesis of various heterocyclic compounds, such as fused pyridine-4-carboxylic acids, which are integral in medicinal chemistry and materials science (Volochnyuk et al., 2010).
Antimicrobial Applications
- Pyrimidine Salts with Antibacterial Activity : Research has demonstrated the synthesis of pyrimidine salts incorporating this compound, showing potential in antibacterial and antifungal applications (Mallikarjunaswamy et al., 2013).
Nonlinear Optics
- Thiopyrimidine Derivatives in NLO : Pyrimidine derivatives, including those related to this compound, have been studied for their nonlinear optical properties, indicating applications in optoelectronics and high-tech applications (Hussain et al., 2020).
Photophysical Properties
- 4-Arylvinyl Pyrimidines : A series of compounds including this compound derivatives have been synthesized to study their photophysical properties, indicating potential use in sensors and photonic devices (Hadad et al., 2011).
Wirkmechanismus
Target of Action
Similar compounds have been known to target tyrosine-protein kinases . These enzymes play a crucial role in many cellular processes, including cell growth, differentiation, and metabolism .
Mode of Action
This can lead to changes in cellular processes and biochemical pathways .
Biochemical Pathways
Compounds with similar structures have been found to affect various pathways, including those involved in angiogenesis, cell survival, proliferation, migration, adhesion, and cell spreading .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are well-tolerated .
Result of Action
Similar compounds have been shown to induce apoptosis at a relatively late stage of treatment .
Action Environment
The action, efficacy, and stability of 2-(Pyridin-3-yl)pyrimidine-4-carboxylic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules, and the specific characteristics of the target cells .
Eigenschaften
IUPAC Name |
2-pyridin-3-ylpyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)8-3-5-12-9(13-8)7-2-1-4-11-6-7/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTAVCJXLYDPDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-2-{4-[(2,2-dichlorocyclopropyl)methoxy]benzyl}-5-(trifluoromethyl)pyridine](/img/structure/B3009084.png)

![N-(3-methoxypropyl)-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3009089.png)


![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3009092.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methylbenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B3009093.png)

![N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3009096.png)
![2-Methoxy-5-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]benzamide](/img/structure/B3009099.png)
![2-[[1-(Oxan-2-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3009103.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B3009104.png)